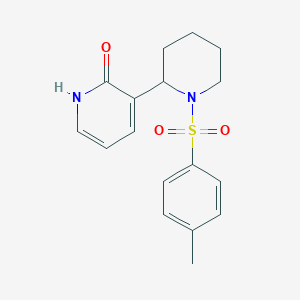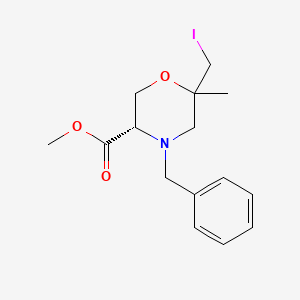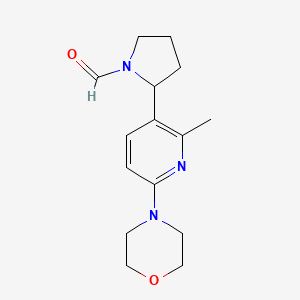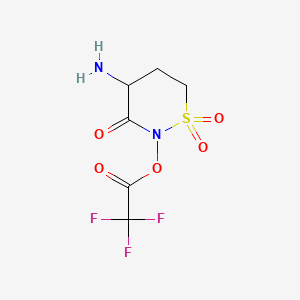![molecular formula C5H8F2O2S B11819148 3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)
3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid is an organic compound with the molecular formula C5H8F2O2S and a molecular weight of 170.18 g/mol This compound is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a 2-methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a difluoromethyl sulfide with a suitable alkyl halide under controlled conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a simpler alkyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alkyl derivatives.
Substitution: Various nucleophile-substituted products.
Scientific Research Applications
3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Trifluoromethyl)sulfanyl]-2-methylpropanoic acid
- 3-[(Chloromethyl)sulfanyl]-2-methylpropanoic acid
- 3-[(Bromomethyl)sulfanyl]-2-methylpropanoic acid
Uniqueness
3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in the design of molecules with specific chemical and biological activities .
Properties
Molecular Formula |
C5H8F2O2S |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
3-(difluoromethylsulfanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C5H8F2O2S/c1-3(4(8)9)2-10-5(6)7/h3,5H,2H2,1H3,(H,8,9) |
InChI Key |
CVFNNXCEWFVNDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)

![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)
![[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride](/img/structure/B11819123.png)

![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)

